
Tetramethylpyrazine trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylpyrazine can be synthesized through a temperature-controlled two-step preparation method. In the first step, acetoin, the precursor of tetramethylpyrazine, is biosynthesized from glucose by Bacillus subtilis in a fermentor controlled at 37°C, pH 7.0, 500 rpm of stirring, and 1.0 vvm of airflow . In the second step, the fermentation broth is supplemented with diammonium phosphate and transferred into another reactor controlled at 95°C. After 2.5 hours, tetramethylpyrazine is obtained .
Industrial Production Methods: High-yield fermentative preparation of tetramethylpyrazine involves using Bacillus sp. with an endogenous precursor approach. The production process is optimized by controlling oxygen supply and fermentation temperature, achieving a high yield of tetramethylpyrazine . This method is cost-effective and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tetramethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal conditions but can react with strong acids and oxidizing agents .
Common Reagents and Conditions: Common reagents used in reactions with tetramethylpyrazine include hydrogen chloride in ethanol solution for preparing hydrochloride salts . The compound is also subjected to steam distillation and crystallization for purification .
Major Products: The major products formed from reactions involving tetramethylpyrazine include its hydrochloride salt and other derivatives used in medicinal applications .
Scientific Research Applications
Tetramethylpyrazine has a wide range of scientific research applications:
Chemistry: It is used as a flavor additive in the food industry due to its nutty, roasty, and toasty aroma.
Medicine: It has anti-inflammatory, antioxidative, and antitumor properties. .
Mechanism of Action
Tetramethylpyrazine exerts its effects through multiple molecular pathways:
Antitumor Activity: It regulates molecular signal pathways to alter tumor cell behavior, including proliferation, apoptosis, invasion, metastasis, and angiogenesis.
Neuroprotection: It scavenges free radicals, inhibits calcium overload, maintains mitochondrial function, and activates the PI3K/Akt/p-GSK3β cell survival pathway.
Comparison with Similar Compounds
Tetramethylpyrazine is compared with other alkylpyrazines, such as:
2,3-Dimethylpyrazine: Known for its nutty aroma, used in flavoring.
Trimethylpyrazine: Similar in structure but with different biological activities.
Tetrapyrazine: Another name for tetramethylpyrazine, highlighting its unique properties.
Tetramethylpyrazine stands out due to its diverse applications in medicine, particularly in neuroprotection and antitumor activities, making it a valuable compound in both research and industry.
Properties
CAS No. |
76556-07-5 |
|---|---|
Molecular Formula |
C8H18N2O3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,5,6-tetramethylpyrazine;trihydrate |
InChI |
InChI=1S/C8H12N2.3H2O/c1-5-6(2)10-8(4)7(3)9-5;;;/h1-4H3;3*1H2 |
InChI Key |
MAAZDFZETNADTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



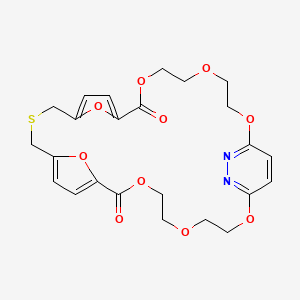
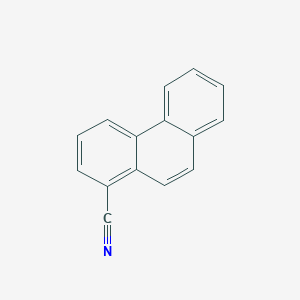
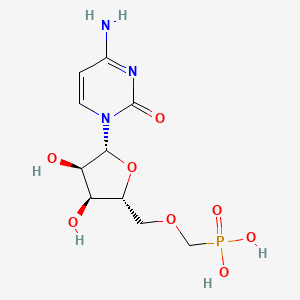

![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
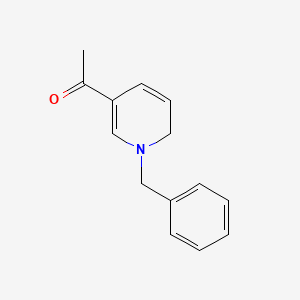
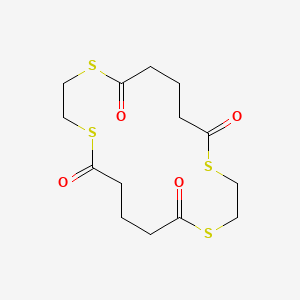
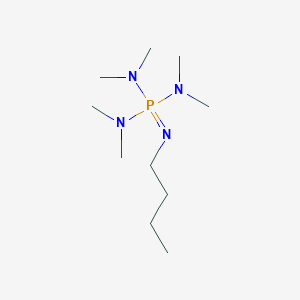
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

